Chromocene, decamethyl-
Overview
Description
Decamethylchromocene, also known as Bis(pentamethylcyclopentadienyl)chromium, is an organochromium compound with the formula [Cr(C5(CH3)5)2]. It has a molecular weight of 322.4483 .
Synthesis Analysis
Decamethylchromocene can be prepared from lithium pentamethylcyclopentadienide and chromium(II) chloride . The synthesis of chromocene is typically conducted in tetrahydrofuran .
Molecular Structure Analysis
The structure of chromocene has been verified by X-ray crystallography. Each molecule contains an atom of chromium bound between two planar systems of five carbon atoms known as cyclopentadienyl (Cp) rings in a sandwich arrangement . The average Cr–C bond length is 215.1 pm .
Chemical Reactions Analysis
The main reactivity associated with chromocene follows from it being highly reducing and the lability of the Cp ligands . The complex exhibits diverse reactions, usually involving displacement of one cyclopentadienyl ring .
Physical And Chemical Properties Analysis
Decamethylchromocene is insoluble in water . It has a molecular weight of 322.4483 . More detailed physical and chemical properties are not available in the retrieved sources.
Scientific Research Applications
Coordination Complexes and Magnetic Coupling
Decamethylchromocene (Cp*2Cr) has been utilized to form coordination complexes with ligands like thioindigo (TI), leading to the formation of dimers exhibiting strong antiferromagnetic coupling. This demonstrates its potential in designing materials with specific magnetic properties (Konarev et al., 2017). Similarly, the interaction of decamethylchromocene with indigo, in the presence of a chloride source, resulted in the formation of a coordination complex where indigo adopts an unusual cis-conformation, highlighting the versatility of decamethylchromocene in forming novel organometallic complexes (Konarev et al., 2016).
Radical-Anion Salt Formation and Magnetic Studies
Decamethylchromocene has been shown to readily form radical-anion salts with [1,2,5]thiadiazolo[3,4-c][1,2,5]thiadiazole, characterized by antiferromagnetic interactions within the crystalline structure. This highlights its utility in the synthesis and study of heterospin systems with specific magnetic properties (Semenov et al., 2010).
Ionic Complexes with Fullerenes
The formation of ionic complexes of fullerenes with decamethylchromocene has been investigated, demonstrating the potential of decamethylchromocene in the formation of materials with unique electronic properties. This research underscores the role of decamethylchromocene in advancing the study of materials science, particularly in the context of fullerene-based materials (Konarev et al., 2003).
Redox Chemistry and Organometallic Interactions
Decamethylchromocene's interaction with cyclopentadienyltitanium trichlorides has been shown to form finely crystalline ion pairs, providing insights into the redox chemistry of organometallic compounds. This study highlights the potential applications of decamethylchromocene in exploring the fundamentals of redox processes in organometallic chemistry (Varga et al., 2012).
Safety And Hazards
properties
IUPAC Name |
chromium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H15.Cr/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q-5;-1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEVRGNODUQKIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cr] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cr-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11984770 | |
CAS RN |
74507-61-2 | |
Record name | Chromocene, decamethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074507612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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